Sodium 3-bromo-2-methylbenzene-1-sulfinate
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Overview
Description
Sodium 3-bromo-2-methylbenzene-1-sulfinate is an organic compound with the molecular formula C7H6BrNaO2S and a molecular weight of 257.08 g/mol . It is a sodium salt derivative of 3-bromo-2-methylbenzenesulfinic acid. This compound is primarily used in various chemical reactions and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-bromo-2-methylbenzene-1-sulfinate typically involves the sulfonation of 3-bromo-2-methylbenzene. This process can be achieved through the reaction of 3-bromo-2-methylbenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the controlled sulfonation of 3-bromo-2-methylbenzene, followed by purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-bromo-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The sulfinate group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The bromine atom can be reduced to form the corresponding methylbenzene derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. These reactions typically occur under mild to moderate conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 3-hydroxy-2-methylbenzenesulfinate or 3-amino-2-methylbenzenesulfinate.
Oxidation Reactions: Products include 3-bromo-2-methylbenzenesulfonic acid.
Reduction Reactions: Products include 2-methylbenzenesulfinate.
Scientific Research Applications
Sodium 3-bromo-2-methylbenzene-1-sulfinate is utilized in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonates and sulfonic acids.
Biology: It is used in biochemical studies to investigate the effects of sulfonate groups on biological molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Mechanism of Action
The mechanism of action of sodium 3-bromo-2-methylbenzene-1-sulfinate involves its ability to participate in nucleophilic substitution and oxidation-reduction reactions. The bromine atom and sulfinate group are key functional groups that interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-chloro-2-methylbenzene-1-sulfinate
- Sodium 3-fluoro-2-methylbenzene-1-sulfinate
- Sodium 3-iodo-2-methylbenzene-1-sulfinate
Uniqueness
Sodium 3-bromo-2-methylbenzene-1-sulfinate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific reactions and applications .
Properties
IUPAC Name |
sodium;3-bromo-2-methylbenzenesulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S.Na/c1-5-6(8)3-2-4-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSAFOFQJPAPSG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1518459-10-3 |
Source
|
Record name | sodium 3-bromo-2-methylbenzene-1-sulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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